

# A Comparative Guide to the Characterization of 2-Nitrophenyl Phenyl Sulfide

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## Compound of Interest

Compound Name: 2-Nitrophenyl phenyl sulfide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **2-Nitrophenyl phenyl sulfide** through its characterization data. We present a detailed comparison with structurally similar alternatives, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, aiding in the positive identification and quality assessment of **2-Nitrophenyl phenyl sulfide**.

## Overview of 2-Nitrophenyl Phenyl Sulfide and Alternatives

**2-Nitrophenyl phenyl sulfide** is an organic compound with the chemical formula  $C_{12}H_9NO_2S$ . Its structure features a phenyl group and a 2-nitrophenyl group linked by a sulfur atom. The presence and position of the nitro group significantly influence the molecule's chemical properties and reactivity, making unambiguous characterization crucial. For a thorough validation, we compare its analytical data with those of three key alternatives:

- 4-Nitrophenyl phenyl sulfide: An isomer of the target compound, differing only in the position of the nitro group on the phenyl ring.
- 2-Aminophenyl phenyl sulfide: A derivative where the nitro group is reduced to an amino group, altering its electronic properties.

- 2-Nitrodiphenyl ether: An analog where the sulfur atom is replaced by an oxygen atom, impacting the geometry and reactivity of the molecule.

## Comparative Characterization Data

The following tables summarize the key characterization data for **2-Nitrophenyl phenyl sulfide** and its selected alternatives.

Table 1: Physical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)
2-Nitrophenyl phenyl sulfide	4171-83-9	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub> S	231.27	80-84[1]
4-Nitrophenyl phenyl sulfide	952-97-6	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub> S	231.27	52-55
2-Aminophenyl phenyl sulfide	1134-94-7	C <sub>12</sub> H <sub>11</sub> NS	201.29	41-45[2]
2-Nitrodiphenyl ether	2216-12-8	C <sub>12</sub> H <sub>9</sub> NO <sub>3</sub>	215.21	Not Applicable (Liquid)

Table 2: Spectroscopic Data

Compound	<sup>1</sup> H NMR ( $\delta$ ppm)	<sup>13</sup> C NMR ( $\delta$ ppm)	IR (cm $^{-1}$ )	Mass Spectrum (m/z)
2-Nitrophenyl phenyl sulfide	Data available[3]	Data available	Data available[4] [5]	Data available[6]
4-Nitrophenyl phenyl sulfide	Data available	Data available[7]	Data available	Data available
2-Aminophenyl phenyl sulfide	Data available[8]	Data available[8]	Data available	Data available
2-Nitrodiphenyl ether	Data available	Data available	Data available[6]	[M+H] $^{+}$ at 216[9]

## Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

### Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

- A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: 300 MHz or 400 MHz NMR spectrometer.

Procedure for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is acquired. A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.
- The acquired data is processed using Fourier transformation, and the chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Approximately 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- A portion of the mixture is placed in a pellet press.
- A pressure of 7-10 tons is applied to form a transparent or translucent pellet.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.

- The IR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

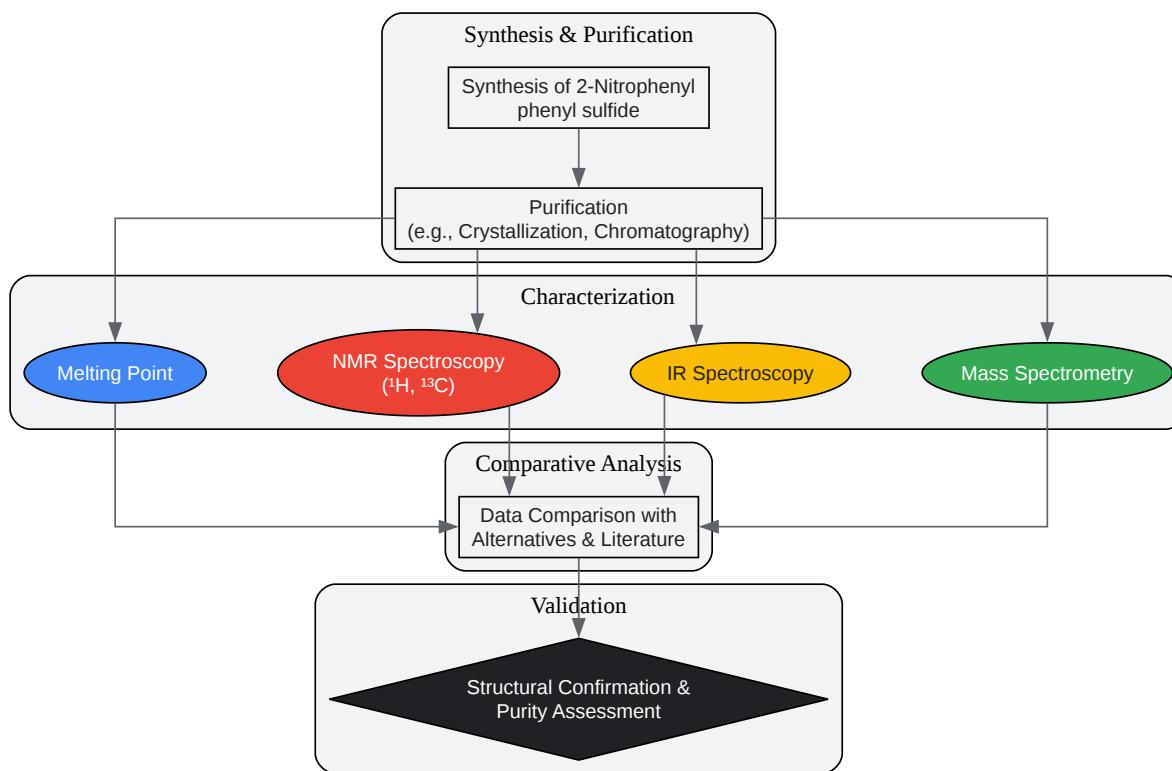
Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure (Electron Ionization):

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of **2-Nitrophenyl phenyl sulfide** and a conceptual representation of its potential role in signaling pathways, which is often a key area of investigation for such compounds in drug development.

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Caption: Workflow for the validation of **2-Nitrophenyl phenyl sulfide**.

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Caption: Hypothetical signaling pathway modulation by **2-Nitrophenyl phenyl sulfide**.

## Conclusion

The presented characterization data provides a robust validation of the structure and purity of **2-Nitrophenyl phenyl sulfide**. The comparison with its structural isomers and analogs highlights the unique spectroscopic and physical properties of the target compound, enabling its unambiguous identification. The detailed experimental protocols offer a standardized approach for researchers to reproduce these findings and ensure the quality of their materials. This guide serves as a critical resource for scientists engaged in research and development where the precise characterization of chemical entities is paramount.

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